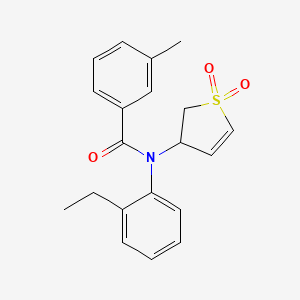
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as DTT-205 and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of DTT-205 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer cell growth, and viral replication. DTT-205 has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemische Und Physiologische Effekte
DTT-205 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. DTT-205 has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, DTT-205 has been found to inhibit the replication of the influenza virus, which can prevent the spread of the virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DTT-205 in lab experiments is that it has shown promising results in various studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a potential therapeutic agent. However, one of the limitations of using DTT-205 in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand how DTT-205 works.
Zukünftige Richtungen
There are several future directions for research on DTT-205. One area of research could focus on understanding the mechanism of action of DTT-205. This could involve studying the enzymes and proteins that DTT-205 inhibits and how this leads to its anti-inflammatory, anti-cancer, and anti-viral properties. Another area of research could focus on developing DTT-205 as a therapeutic agent for various diseases. This could involve conducting clinical trials to test its efficacy and safety in humans. Finally, research could focus on developing new derivatives of DTT-205 that have improved properties, such as increased potency or better bioavailability.
Conclusion
DTT-205 is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of DTT-205 involves a multi-step process that includes the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is followed by the reaction of 2-ethylphenylamine with 3-methylbenzoyl chloride to form N-(2-ethylphenyl)-3-methylbenzamide. The final step involves the reaction of N-(2-ethylphenyl)-3-methylbenzamide with sulfur trioxide to form N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
DTT-205 has shown potential as a therapeutic agent in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on mice, DTT-205 was found to inhibit the growth of cancer cells and reduce inflammation. Another study found that DTT-205 was effective in inhibiting the replication of the influenza virus.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-16-8-4-5-10-19(16)21(18-11-12-25(23,24)14-18)20(22)17-9-6-7-15(2)13-17/h4-13,18H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXVHLIVZYJRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

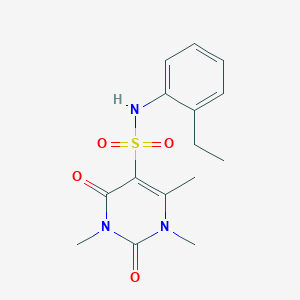


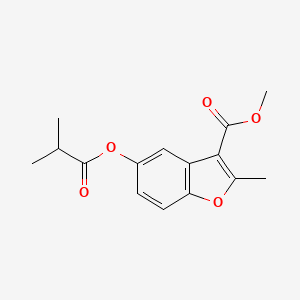
![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)
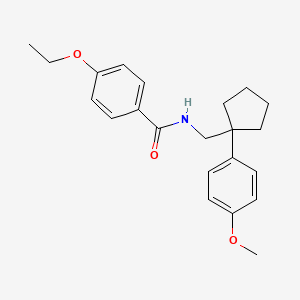
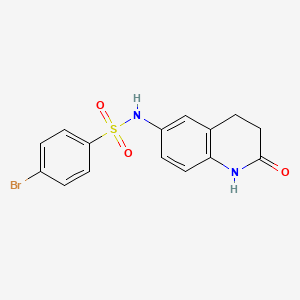
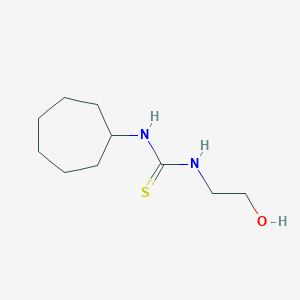
![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)
![N-(2-chloro-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide](/img/structure/B2665463.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)
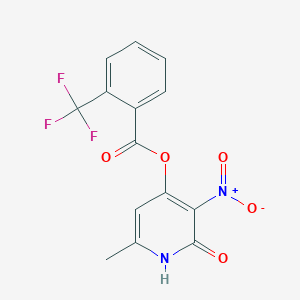
![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)